molecular formula C9H12N2O2S B1382572 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide CAS No. 1803590-93-3

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide

Cat. No.: B1382572
CAS No.: 1803590-93-3
M. Wt: 212.27 g/mol
InChI Key: MMIWSLNDZQVGGM-UHFFFAOYSA-N
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Description

2-Amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide is a sulfoximine-functionalized benzamide derivative characterized by a unique N-sulfonylimine group (S(=O)(NMe₂)=N–) attached to the benzamide scaffold. This compound belongs to a class of sulfoximine derivatives, which are increasingly studied for their bioactivity and synthetic versatility . The dimethyl(oxo)-λ⁶-sulfanylidene moiety introduces steric and electronic effects that influence reactivity and interactions in biological systems.

Key structural features include:

  • Benzamide core: Provides a planar aromatic system for π-π interactions.
  • Sulfoximine group: Imparts polarity and hydrogen-bonding capability via the sulfonyl oxygen and imine nitrogen.

Properties

IUPAC Name

2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIWSLNDZQVGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)C1=CC=CC=C1N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide typically involves the reaction of benzamide derivatives with dimethyl sulfoxide (DMSO) under specific conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antimicrobial and antioxidant agent , making it valuable in drug development. It has been linked to various biological activities, including:

  • Antiviral Activity : Indole derivatives synthesized from this compound have shown effectiveness against influenza A virus, with specific compounds demonstrating IC50 values as low as 7.53 μmol/L.
  • Anticancer Properties : The structural features of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide allow for modifications that enhance anticancer activity.
  • Anti-inflammatory Effects : The compound's derivatives are being studied for their potential to reduce inflammation in various biological models.

Biochemical Research

In biochemical studies, this compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for interaction studies with biological targets, focusing on binding affinities that can lead to the development of new therapeutics.

Case Studies

  • Antiviral Activity Study : A study investigated the antiviral properties of indole derivatives synthesized from this compound. Compounds showed significant inhibitory effects against influenza A virus, indicating potential for therapeutic applications in virology.
  • Antioxidant Activity Assessment : Research demonstrated that derivatives of this compound exhibit strong antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.
  • Synthesis of New Derivatives : A series of new 2-aminobenzamide derivatives were synthesized using microwave-assisted methodologies, yielding compounds with improved biological activities compared to their precursors.

Mechanism of Action

The mechanism of action of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The amino group at position 2 (target compound) likely increases nucleophilicity compared to 4-substituted analogs.
  • Synthetic Yields : Derivatives like 3d and 3g show moderate to low yields (17–45%), suggesting challenges in sulfoximine incorporation .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Molecular Weight Density (g/cm³) Boiling Point (°C) LogP
2-Amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide 242.26* 1.29–1.35 277.9–300 1.2–1.5
3d 242.26 1.29 (Predicted) 277.9 (Predicted) 1.0
2-{[dimethyl(oxo)-λ⁶-sulfanylidene]amino}ethanethioamide 166.26 1.29 277.9 0.8

Notes:

  • The target compound shares a molecular weight with 3d due to identical core structures, but the amino group at position 2 may increase hydrophilicity (lower LogP) compared to cyano or nitro analogs.
  • Predicted boiling points (~277–300°C) align with sulfoximine derivatives, which exhibit high thermal stability .

Table 3: Reported Bioactivities of Related Compounds

Compound Name Bioactivity Mechanism Reference
N-((4-(1-methyl-2-substituted benzyl)pyrimidine)benzamide HIV-1 integrase inhibition (IC₅₀: 0.5–5 µM) Competitive binding
2-Amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide Spasmolytic activity (IC₅₀: 10–50 µM) Calcium channel modulation
Sulfoximine-Benzamide Derivatives In silico thrombin inhibition potential Active site interaction

Implications for the Target Compound :

  • The sulfoximine group in the target compound may enhance binding to serine proteases (e.g., thrombin) via sulfonyl-oxygen interactions, as suggested for analogs in .
  • The 2-amino group could mimic natural ligands in enzyme active sites, similar to spasmolytic benzamides .

Biological Activity

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique molecular structure, characterized by the presence of a benzamide backbone and a dimethyl oxo-lambda6-sulfanylidene moiety, contributes to its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C9H12N2O2S
  • Molecular Weight : Approximately 212.27 g/mol
  • Structure : The compound features an amino group, a sulfinyl group, and a benzamide structure which enhances its chemical reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of bacterial aminoacyl-tRNA synthetase, which is crucial for protein synthesis in bacteria .

Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported that derivatives of this compound exhibit significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity . The potential mechanisms include apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to reduce pro-inflammatory cytokines in various cell models, contributing to its therapeutic potential in inflammatory diseases.

Other Biological Activities

The compound also shows promise in various other biological activities:

  • Antioxidant Activity : Exhibits significant free radical scavenging capabilities.
  • Antidiabetic Activity : Preliminary studies indicate potential benefits in glucose metabolism regulation.
  • Antimalarial and Antitubercular Activities : Some derivatives have been tested for efficacy against malaria and tuberculosis pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example, variations in the positioning of the amino group or the incorporation of different substituents on the benzene ring can enhance or diminish its pharmacological effects. Below is a comparative table highlighting similar compounds and their unique features:

Compound NameUnique Features
4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamideDifferent positioning of the amino group
4-[[2-(dimethylamino)pyridin-3-yl]methylamino]-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamideIncorporates a pyridine ring for enhanced properties
2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrileExhibits different reactivity due to acetonitrile moiety

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxicity using MTT assays on A-549 and MCF-7 cell lines, revealing IC50 values as low as 22.09 µg/mL for certain compounds, indicating strong anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
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2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide

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